molecular formula C10H18OS B13164546 3-(Cyclohexylsulfanyl)cyclobutan-1-ol

3-(Cyclohexylsulfanyl)cyclobutan-1-ol

Cat. No.: B13164546
M. Wt: 186.32 g/mol
InChI Key: JTGRZPNHYNLYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylsulfanyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₀H₁₈OS and a molecular weight of 186.31 g/mol . This compound features a cyclobutane ring substituted with a cyclohexylsulfanyl group and a hydroxyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfanyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with cyclohexylthiol in the presence of a suitable base. The reaction proceeds through the formation of a thioketal intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclohexylsulfanyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfanyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The cyclohexylsulfanyl group can engage in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylthio)propan-1-ol
  • 3-(Cyclohexylsulfanyl)butan-1-ol
  • 3-(Cyclohexylsulfanyl)pentan-1-ol

Uniqueness

3-(Cyclohexylsulfanyl)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its linear counterparts.

Properties

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

3-cyclohexylsulfanylcyclobutan-1-ol

InChI

InChI=1S/C10H18OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h8-11H,1-7H2

InChI Key

JTGRZPNHYNLYCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2CC(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.